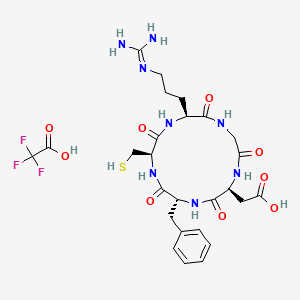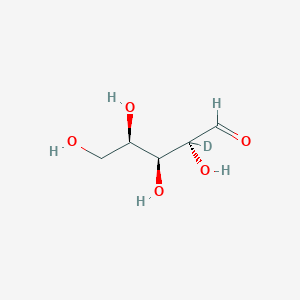
Xylose-d1-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose-d1-4, also known as D-(+)-Xylose-d1-4, is a deuterium-labeled derivative of xylose. Xylose is a five-carbon aldose sugar that is commonly found in the hemicellulose component of plant cell walls. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-4 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Xylose-d1-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: It can be reduced to xylitol, a sugar alcohol.
Isomerization: this compound can be isomerized to xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products
Xylonic Acid: Formed through oxidation.
Xylitol: Formed through reduction.
Xylulose: Formed through isomerization.
Scientific Research Applications
Xylose-d1-4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzyme mechanisms.
Biology: Employed in research on plant cell wall biosynthesis and degradation.
Medicine: Utilized in diagnostic tests for malabsorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
The mechanism of action of Xylose-d1-4 involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The deuterium label allows researchers to track its conversion and interactions with enzymes. Key molecular targets include xylose isomerase and xylitol dehydrogenase, which play crucial roles in the isomerization and reduction of xylose, respectively.
Comparison with Similar Compounds
Similar Compounds
Xylonic Acid: An oxidized form of xylose.
Xylitol: A reduced form of xylose.
Xylulose: An isomer of xylose.
Uniqueness
Xylose-d1-4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium label allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding complex biochemical pathways.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2R,3S,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3D |
InChI Key |
PYMYPHUHKUWMLA-NCPCKSJBSA-N |
Isomeric SMILES |
[2H][C@](C=O)([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)

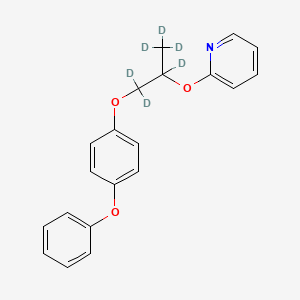
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
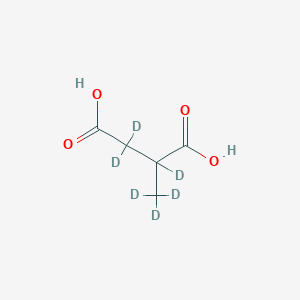

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
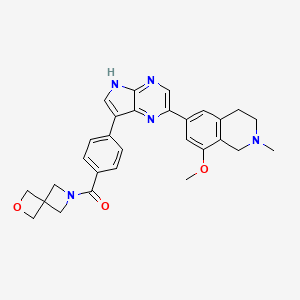
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
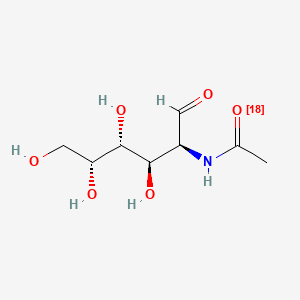
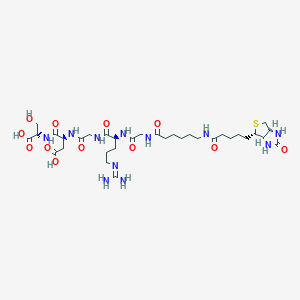
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
